Tetramethylbenzidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

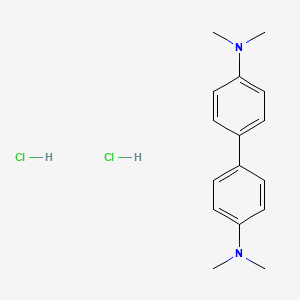

C16H22Cl2N2 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline;dihydrochloride |

InChI |

InChI=1S/C16H20N2.2ClH/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4;;/h5-12H,1-4H3;2*1H |

InChI Key |

WGTSSIAUHVVZGA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.Cl.Cl |

Synonyms |

3,3',5,5'-tetramethylbenzidine 3,3',5,5'-TMP tetramethyl benzidine tetramethylbenzidine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetramethylbenzidine Dihydrochloride

For researchers, scientists, and professionals in drug development, 3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a critical reagent. As a non-carcinogenic substitute for benzidine, it has become an indispensable chromogenic substrate for horseradish peroxidase (HRP) in a multitude of applications, most notably in Enzyme-Linked Immunosorbent Assays (ELISA).[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and the reaction mechanisms that underpin its utility.

Core Chemical and Physical Properties

Tetramethylbenzidine dihydrochloride is typically supplied as a hydrate in the form of an off-white to pale pink crystalline powder.[1] Its dihydrochloride salt form confers significant water solubility, a key advantage for preparing homogenous assay reagents.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Synonyms | TMB Dihydrochloride, TMB-d | [4] |

| Molecular Formula | C₁₆H₂₀N₂ · 2HCl · xH₂O | [5][6] |

| Molecular Weight | 313.27 g/mol (anhydrous basis) | [4][5][6][7][8] |

| 349.3 g/mol (dihydrate) | ||

| Appearance | Off-white, fluffy, or crystalline powder | [1][5] |

| Melting Point | ≥300 °C | [7][8][9] |

| Purity | Typically ≥98% | [5][6] |

| Storage Conditions | 2-8°C or -20°C, protect from light and moisture | [5][6][7][8][9][10][11] |

| Stability | Stable for at least 2 years when stored properly | [9][11] |

Solubility and Solution Stability

The solubility of TMB dihydrochloride is crucial for its application in aqueous buffer systems. While the dihydrochloride form is water-soluble, organic solvents like DMSO are often used to prepare concentrated stock solutions.[11]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | References |

| Water | 2 mg/mL | The dihydrochloride form is well water-soluble. | [4][7][8] |

| DMSO | ~1-6 mg/mL | Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility. | [4][5] |

| Ethanol | Insoluble | [4] | |

| Acetic Acid:Water (1:2) | 20 mg/mL | Solution may be clear to slightly hazy. | [6] |

| DMSO:PBS (1:300, pH 7.2) | ~30 µg/mL | Achieved by first dissolving in DMSO, then diluting with buffer. | [5] |

Storage of Solutions: Stock solutions prepared in DMSO can be stored in aliquots at -20°C for at least two years.[11] Aqueous working solutions are less stable and it is generally recommended to prepare them fresh before use.[5] Any oxidation of the solution is indicated by a shift to a blue color.[7][8]

Peroxidase-Catalyzed Reaction Mechanism

The utility of TMB lies in its two-stage oxidation by a peroxidase enzyme (like HRP) in the presence of hydrogen peroxide (H₂O₂).

-

One-Electron Oxidation : TMB is first oxidized to a blue-colored radical cation. This intermediate forms a charge-transfer complex that has a maximum absorbance at approximately 652 nm.[1][3][9]

-

Two-Electron Oxidation : Further reaction leads to a second oxidation, forming a yellow-colored diimine product, which absorbs maximally at 450 nm.[1][3]

This reaction can be halted by adding a strong acid (e.g., sulfuric acid), which converts the blue intermediate to the final yellow diimine product. This not only stops the reaction for consistent endpoint measurement but also leads to a 2- to 4-fold increase in signal sensitivity.[11]

Spectral Properties

The distinct absorbance maxima of the TMB oxidation products are fundamental to its use in quantitative colorimetric assays.

Table 3: Spectral Properties of TMB and its Oxidation Products

| Compound / State | Wavelength (λmax) | Color | References |

| TMB Dihydrochloride | ~295 nm | Colorless | [5] |

| One-Electron Oxidation Product | 370 nm and 652-655 nm | Blue | [3][9][11] |

| Two-Electron Oxidation Product (Acid-stopped) | 450 nm | Yellow | [1][3][9][11] |

Experimental Protocols

Below is a generalized protocol for the use of TMB dihydrochloride as a chromogenic substrate in an ELISA application. Note that optimization is often required for specific assays.

Preparation of Reagents

-

TMB Stock Solution (1 mg/mL):

-

Dissolve 10 mg of TMB dihydrochloride in 10 mL of high-purity DMSO.

-

Aliquot into smaller volumes (e.g., 1 mL) and store at -20°C, protected from light.[11]

-

-

Substrate Buffer (Phosphate-Citrate Buffer, pH 5.0):

-

Prepare a 0.1 M dibasic sodium phosphate solution and a 0.05 M citric acid solution.

-

Mix the two solutions, adjusting the ratio until the pH reaches 5.0.

-

-

Wash Buffer (e.g., PBST):

-

Phosphate-buffered saline (PBS) with 0.05% Tween-20.

-

-

Stop Solution (2 M Sulfuric Acid):

-

Carefully add concentrated sulfuric acid to deionized water. Caution: This reaction is highly exothermic.

-

-

Hydrogen Peroxide (30%):

-

A fresh, high-quality source is recommended.

-

Assay Procedure

-

ELISA Plate Preparation : Perform all ELISA steps (coating with antigen, blocking, incubation with primary and HRP-conjugated secondary antibodies), including the necessary wash steps between each addition.

-

Prepare TMB Working Solution (Prepare immediately before use):

-

Substrate Incubation : After the final wash step, add 50-100 µL of the TMB Working Solution to each well. Incubate at room temperature for 10-30 minutes, protected from light.[7] Monitor for the development of a blue color.

-

Stop Reaction : Add an equal volume (50-100 µL) of 2 M Sulfuric Acid Stop Solution to each well. The color will change from blue to yellow.

-

Read Absorbance : Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 450 nm .

References

- 1. 3,3',5,5'-TETRAMETHYLBENZIDINE DIHYDROCHLORIDE HYDRATE | 207738-08-7 [chemicalbook.com]

- 2. 3,3',5,5'-Tetramethylbenzidine dihydrochloride | 64285-73-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. horseradish peroxidase substrate, chromogenic, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]

- 8. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 1 g, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - Nederland [carlroth.com]

- 9. chemodex.com [chemodex.com]

- 10. fishersci.dk [fishersci.dk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Cornerstone of Chromogenic Detection: A Technical Guide to the HRP-TMB Dihydrochloride Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and immunological assays, the horseradish peroxidase (HRP) and 3,3',5,5'-tetramethylbenzidine (TMB) dihydrochloride substrate system is a linchpin for sensitive and reliable chromogenic detection. This in-depth technical guide elucidates the core principles of the HRP-TMB reaction, providing detailed experimental protocols and collated quantitative data to empower researchers in optimizing their assays.

The Core Reaction Mechanism: A Two-Step Oxidation

The enzymatic reaction between HRP and TMB dihydrochloride in the presence of hydrogen peroxide (H₂O₂) is a well-characterized process that results in a quantifiable color change. This reaction is central to various applications, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). The mechanism can be dissected into two primary stages: the activation of HRP and the subsequent oxidation of TMB.

Activation of Horseradish Peroxidase

The catalytic cycle commences with the interaction of HRP with its oxidizing substrate, hydrogen peroxide. The native, resting state of HRP contains a ferric (Fe³⁺) heme prosthetic group.[1][2]

-

Formation of Compound I: H₂O₂ binds to the iron center of the HRP heme group. This leads to a two-electron oxidation of the enzyme, resulting in the formation of a highly reactive oxoferryl species known as Compound I (Cpd-I). In this intermediate, the iron is in the ferryl (Fe⁴⁺=O) state, and the porphyrin ring carries a cation radical. A molecule of water is released in this process.[1][2]

-

Reduction to Compound II: Compound I is a potent oxidizing agent and the driving force behind the oxidation of the TMB substrate.

Oxidation of TMB Dihydrochloride

TMB serves as the reducing substrate (electron donor) in this reaction, undergoing a sequential oxidation that produces distinct colored products.[2][3]

-

One-Electron Oxidation: A molecule of colorless TMB is oxidized by Compound I, donating a single electron to the enzyme. This reduces Compound I to Compound II and generates a blue-green TMB cation radical. This species is part of a charge-transfer complex that exhibits a maximum absorbance at approximately 652 nm.[2][3]

-

Second One-Electron Oxidation: Compound II then oxidizes a second molecule of TMB, returning the HRP enzyme to its native Fe³⁺ resting state and producing another TMB cation radical.[1]

-

Formation of the Diimine Product: Further oxidation of the blue-green product, or more commonly, the addition of an acidic stop solution (e.g., sulfuric acid), results in a two-electron oxidation of TMB. This forms a stable, yellow diimine product which has a maximum absorbance at 450 nm. The intensity of this yellow color is directly proportional to the amount of HRP present in the sample.[2][3]

Quantitative Data Summary

The efficiency of the HRP-TMB reaction is influenced by several factors, including substrate and enzyme concentrations, pH, and temperature. The following tables summarize key quantitative parameters from various studies. Note: Direct comparison between studies should be made with caution due to differing experimental conditions.

Table 1: Kinetic Parameters for HRP with TMB and H₂O₂

| Substrate | K_m_ (mM) | V_max_ (M·min⁻¹) | Experimental Conditions |

| TMB | 0.434 | - | Not specified |

| TMB | 0.387 | - | Not specified |

| H₂O₂ | 3.7 | - | Not specified |

| H₂O₂ | 8.89 | - | Not specified |

| H₂O₂ | - | 5.57 x 10⁻⁶ | 0.0075% H₂O₂ |

| H₂O₂ | - | 9.86 x 10⁻⁷ | 1% H₂O₂ |

Data collated from multiple sources, highlighting the variability in reported kinetic constants.[4][5]

Table 2: Influence of pH on HRP-TMB Reaction

| pH Range | Observation | Reference |

| 4.0 | Optimal for ABTS substrate, another HRP substrate. | [1] |

| 5.0 | Commonly used in phosphate-citrate buffers for TMB reactions. | [1][6] |

| 7.4 | Found to be the preferable pH in the presence of SDS/[C₄mim][BF₄]. | [1] |

| >8.0 | High pH can inhibit enzyme activity. | [1] |

Table 3: Absorbance Maxima of TMB Oxidation Products

| TMB Species | Color | Wavelength (nm) |

| Native TMB (Diamine) | Colorless | ~285 |

| One-Electron Oxidation Product (Cation Radical/Charge-Transfer Complex) | Blue-Green | ~370 and ~652 |

| Two-Electron Oxidation Product (Diimine) | Yellow | ~450 |

Experimental Protocols

The following are representative protocols for the preparation of TMB substrate solutions and a typical ELISA workflow.

Preparation of TMB Substrate Solution

From Powder:

-

TMB Stock Solution: Dissolve 10 mg of TMB dihydrochloride in 10 mL of dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.[3]

-

Phosphate-Citrate Buffer (0.1 M, pH 5.2): Prepare by mixing appropriate volumes of 0.2 M dibasic sodium phosphate and 0.1 M citric acid.[3]

-

Working Substrate-Chromogen Solution: Immediately before use, dilute 1 mL of the TMB-DMSO stock solution with 9 mL of the phosphate-citrate buffer. Add 2 µL of 30% hydrogen peroxide. This solution is now ready for use in an ELISA.[3][6]

Using a Commercial Kit (Example):

Many researchers opt for pre-made, stabilized TMB substrate solutions. A typical protocol involves:

-

Immediately before use, mix equal volumes of the TMB solution and the peroxide solution provided in the kit.[7]

-

The solution is now ready to be added to the microplate wells.

Standard ELISA Protocol with TMB Detection

-

Coating: Coat a 96-well microplate with the antigen or capture antibody in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound material.

-

Blocking: Add a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample/Standard Incubation: Add standards and samples to the appropriate wells. Incubate for a specified time (e.g., 2 hours at room temperature).

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the primary detection antibody. Incubate as recommended.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add the HRP-conjugated secondary antibody or streptavidin-HRP. Incubate as recommended.

-

Washing: Repeat the washing step thoroughly.

-

Substrate Incubation: Add 100 µL of the freshly prepared TMB substrate solution to each well. Incubate at room temperature for 15-30 minutes, protected from light. A blue color will develop in positive wells.[7]

-

Stopping the Reaction: Add 50-100 µL of a stop solution (e.g., 1M or 2M sulfuric acid) to each well. The color will change from blue to yellow.[7][8]

-

Reading: Measure the absorbance of each well at 450 nm using a microplate reader. It is also recommended to measure at a reference wavelength of 540 nm or 570 nm and subtract this from the 450 nm reading to correct for optical imperfections in the plate.[8]

Mandatory Visualizations

Signaling Pathway of HRP-TMB Reaction

Caption: The enzymatic cascade of the HRP-TMB reaction.

Experimental Workflow for a Typical ELISA

Caption: A generalized experimental workflow for an ELISA using TMB.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bmrservice.com [bmrservice.com]

TMB Dihydrochloride in Aqueous Solutions: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride in aqueous solutions. It is designed to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for the effective use of this widely employed chromogenic substrate. This document details solubility parameters in various solvents, provides explicit experimental protocols for solution preparation, and visualizes the core biochemical pathways and experimental workflows involving TMB.

Core Concepts and Solubility Profile

TMB dihydrochloride is the salt form of TMB, which significantly enhances its solubility in aqueous media, a crucial characteristic for its application in biochemical assays.[1] While the free base of TMB is insoluble in water, the dihydrochloride hydrate form is water-soluble, simplifying reagent preparation and ensuring homogeneity in assay systems.[1][2][3]

Quantitative Solubility Data

The solubility of TMB dihydrochloride varies across different solvents and buffer systems. The following tables summarize the available quantitative data for easy reference and comparison.

Table 1: Solubility of TMB Dihydrochloride in Common Solvents

| Solvent | Solubility | Concentration (mM) | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | ~3.19 | A stock solution can be prepared at this concentration. | [2][4] |

| Dimethyl Sulfoxide (DMSO) | 6 mg/mL | 19.15 | Fresh DMSO is recommended as moisture can reduce solubility. | [5] |

| Water | 2 mg/mL | 6.38 | Freely soluble.[6] | [5] |

| Ethanol | Insoluble | - | - | [5] |

Table 2: Solubility and Recommended Concentrations in Aqueous Buffers

| Aqueous Solution | Solubility/Working Concentration | Notes | Source(s) |

| DMSO:PBS (pH 7.2) (1:300) | ~30 µg/mL | Achieved by first dissolving in DMSO and then diluting with PBS. Aqueous solutions are not recommended for storage beyond one day. | [4] |

| Acetic acid:water (1:2) | 20 mg/mL | Results in a clear to slightly hazy solution. | |

| 50% Acetic Acid | 0.1 mg/mL | Stock solution preparation. May require heating to 45°C and sonication to fully dissolve. | [7] |

| Phosphate-Citrate Buffer (pH 5.0) | 0.1 mg/mL | Stock solution preparation. May require heating to 45°C and sonication to fully dissolve. | [7] |

| Phosphate-Citrate Buffer (pH 5.0) | 0.1 mg/mL | Working solution prepared by diluting a 1 mg/mL DMSO stock 1:10. | [2][8] |

| 0.1 M Sodium Acetate (pH 6.0) | ~0.1 mg/mL | Working solution prepared by dissolving 1 mg TMB in 0.1 mL DMSO and adding 9.9 mL of the buffer. | [7][9] |

| Citrate/Acetate Buffer (pH 6.0) | 0.1 mg/mL | Working solution prepared by a 1:100 dilution of a 10 mg/mL DMSO stock. | [3] |

Experimental Protocols

Accurate and reproducible results in assays utilizing TMB depend on the correct preparation of the substrate solution. Below are detailed methodologies for preparing TMB dihydrochloride solutions.

Protocol 1: Preparation of TMB Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution that can be stored and diluted into various aqueous buffers as needed.

-

Weighing: Accurately weigh the desired amount of TMB dihydrochloride powder.

-

Dissolution: Dissolve the powder in fresh, anhydrous DMSO to a final concentration of 1 mg/mL or 10 mg/mL.[2][3] Ensure the solvent is purged with an inert gas to minimize oxidation.[4]

-

Storage: Aliquot the stock solution into small volumes (e.g., 1-2 mL) and store at -20°C.[2][8] Stored in this manner, the solution is stable for at least two years.[2]

Protocol 2: Preparation of TMB Working Solution for ELISA

This protocol details the preparation of a ready-to-use TMB substrate solution for horseradish peroxidase (HRP)-based enzyme-linked immunosorbent assays (ELISAs).

-

Buffer Preparation: Prepare a 0.05 M phosphate-citrate buffer with a pH of 5.0.[10] Alternatively, a 0.1 M sodium acetate solution (pH 6.0) or a citrate/acetate buffer (pH 6.0) can be used.[3][7][9]

-

Dilution of TMB Stock:

-

Addition of Hydrogen Peroxide: Immediately before use, add hydrogen peroxide (H₂O₂) to the diluted TMB solution. A typical final concentration is 0.01%, which can be achieved by adding 2 µL of 30% H₂O₂ per 10 mL of the TMB working solution.[2][7]

-

Usage: The freshly prepared working solution is now ready to be added to the ELISA plate wells.

Protocol 3: Direct Dissolution in Aqueous/Acidic Buffer

For some applications, TMB dihydrochloride can be dissolved directly in an acidic aqueous buffer.

-

Buffer Preparation: Prepare a solution of acetic acid and water in a 1:2 ratio, or a phosphate-citrate buffer (50 mM NaH₂PO₄, 25 mM citric acid, pH 5.0).[7]

-

Dissolution: Add TMB dihydrochloride powder directly to the buffer to achieve the desired concentration (e.g., 0.1 mg/mL or 20 mg/mL).[7]

-

Solubilization Assistance: To aid dissolution, the mixture can be heated to 45°C and sonicated until the solid is fully dissolved.[7]

-

Storage: Store the stock solution at +4°C in a tightly sealed container.[7] A faint blue color indicates oxidation.[7]

Visualizing TMB in Action

TMB Oxidation by Horseradish Peroxidase (HRP)

The utility of TMB as a chromogenic substrate lies in its two-step oxidation by HRP in the presence of hydrogen peroxide.[1] This process results in distinct color changes that can be quantified spectrophotometrically.

Caption: Enzymatic oxidation pathway of TMB by HRP.

General ELISA Workflow Using TMB

The following diagram illustrates a typical workflow for a sandwich ELISA, culminating in signal detection using a TMB substrate.

Caption: A generalized workflow for a sandwich ELISA using a TMB substrate system.

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. itwreagents.com [itwreagents.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. chembk.com [chembk.com]

- 7. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - Austria [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Molar Absorptivity of Tetramethylbenzidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molar absorptivity of tetramethylbenzidine (TMB) dihydrochloride and its oxidized derivatives, which are pivotal in various biochemical assays, particularly enzyme-linked immunosorbent assays (ELISA). This document details the quantitative data, experimental protocols for determining molar absorptivity, and the underlying biochemical pathways.

Introduction to Tetramethylbenzidine (TMB)

3,3',5,5'-Tetramethylbenzidine (TMB) is a non-carcinogenic chromogenic substrate for horseradish peroxidase (HRP).[1] Its dihydrochloride salt is the commonly used water-soluble form. In the presence of HRP and an oxidizing agent such as hydrogen peroxide (H₂O₂), TMB is oxidized to produce distinctively colored products, enabling sensitive and quantitative measurements in various immunoassays.

The unoxidized, native form of TMB has an absorbance maximum at approximately 285 nm.[2] Another source indicates an absorbance peak for the dihydrochloride form at 212 nm.[3] The key to TMB's utility in assays, however, lies in the strong visible absorbance of its oxidation products.

Molar Absorptivity of TMB and its Oxidation Products

The oxidation of TMB is a two-step process, yielding two distinct colored species. Initially, a one-electron oxidation produces a blue charge-transfer complex.[4] Further oxidation results in a yellow diimine product. The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is crucial for quantitative analysis.

The table below summarizes the molar absorptivity and maximum absorbance wavelengths for TMB and its key oxidized forms.

| Chemical Species | Form | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) |

| Tetramethylbenzidine (TMB) | Unoxidized Diamine | ~285 nm | Not commonly reported |

| TMB Oxidation Product | One-electron Oxidation Charge-Transfer Complex (Blue) | ~652-653 nm | 3.9 x 10⁴ |

| TMB Oxidation Product | Two-electron Oxidation Diimine (Yellow) | ~450 nm | 5.9 x 10⁴ |

Note: The molar absorptivity of the yellow diimine product can be influenced by pH. Acidification of the reaction not only stops the enzymatic activity but also leads to a 1.4-fold increase in the molar extinction coefficient of the yellow diimine product.[2]

Experimental Protocols

Determination of Molar Absorptivity

The molar absorptivity of a compound can be determined experimentally using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (M⁻¹ cm⁻¹)

-

c is the molar concentration of the substance (M)

-

l is the path length of the cuvette (typically 1 cm)

Materials:

-

Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

The compound of interest (e.g., oxidized TMB)

-

Appropriate solvent (e.g., buffer for oxidized TMB)

-

Volumetric flasks and pipettes for preparing dilutions

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of the compound and dissolve it in a precise volume of the appropriate solvent to create a stock solution of known concentration.

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the λmax of the substance being analyzed.

-

Blank Measurement: Fill a cuvette with the solvent used for the dilutions and use this to zero the spectrophotometer. This is the "blank."

-

Absorbance Measurements: Measure the absorbance of each of the prepared dilutions, starting from the least concentrated. Ensure the cuvette is clean and properly aligned for each measurement.

-

Data Analysis: Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.

-

Calculation of Molar Absorptivity: The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law. The slope of this line is equal to εl. Since the path length (l) is typically 1 cm, the slope of the graph is the molar absorptivity (ε).[5]

Standard ELISA Protocol using TMB

This protocol outlines the general steps for a typical indirect ELISA where TMB is used as the chromogenic substrate for HRP-conjugated secondary antibodies.

Materials:

-

96-well microplate coated with antigen

-

Blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA)

-

Primary antibody specific to the antigen

-

HRP-conjugated secondary antibody specific to the primary antibody

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

TMB substrate solution

-

Stop solution (e.g., 2M H₂SO₄)

-

Microplate reader

Procedure:

-

Antigen Coating: Coat the wells of a 96-well microplate with the antigen of interest and incubate.

-

Washing: Wash the plate with wash buffer to remove any unbound antigen.

-

Blocking: Add blocking buffer to each well to block any non-specific binding sites and incubate.

-

Washing: Repeat the wash step.

-

Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer to each well and incubate.

-

Washing: Repeat the wash step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate.

-

Washing: Repeat the wash step thoroughly to remove any unbound secondary antibody-HRP conjugate.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate at room temperature for 15-30 minutes, or until the desired color develops.[6]

-

Stopping the Reaction: Add 100 µL of stop solution (e.g., 2M H₂SO₄) to each well. The color will change from blue to yellow.[7]

-

Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved.

Caption: Oxidation pathway of TMB.

Caption: Workflow for molar absorptivity determination.

Caption: ELISA signaling pathway.

References

- 1. Targeted Control of TMB Coloring - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. Absorption [3,3',5,5'-tetramethylbenzidine Dihydrochloride] | AAT Bioquest [aatbio.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to 3,3',5,5'-Tetramethylbenzidine Dihydrochloride: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP) and other peroxidases.[1][2][3] Its excellent solubility in aqueous media and the distinct color changes upon enzymatic oxidation make it an indispensable tool in a vast array of biochemical assays, most notably in Enzyme-Linked Immunosorbent Assays (ELISA).[1][4] Unlike its carcinogenic predecessor, benzidine, TMB is a non-carcinogenic alternative, ensuring a higher degree of safety in the laboratory.[2][5] This guide provides an in-depth overview of the core physical and chemical properties of TMB dihydrochloride, detailed experimental protocols for its use, and a visualization of its reaction mechanism.

Core Physical and Chemical Properties

TMB dihydrochloride is typically supplied as an off-white to light-colored powder.[2][6][7] Its dihydrochloride form confers good water solubility, which is a significant advantage for preparing assay reagents.[5][8][9]

Table 1: General Properties of TMB Dihydrochloride

| Property | Value | References |

| Chemical Name | 3,3',5,5'-Tetramethylbenzidine dihydrochloride | [1][6] |

| Synonyms | TMB dihydrochloride, TMBZ | [6] |

| Molecular Formula | C₁₆H₂₀N₂ · 2HCl | [6][9][10] |

| Molecular Weight | 313.27 g/mol (anhydrous basis) | [1][6][10] |

| Appearance | White to off-white or pinkish powder | [2][6][7] |

| Melting Point | >300 °C | [6][7][9] |

| Purity (Typical) | ≥98% | [10] |

Table 2: Solubility Data

| Solvent | Solubility | References |

| Water | 2 mg/mL | [1] |

| DMSO | ~1-6 mg/mL (Fresh DMSO recommended) | [1][8] |

| Acetic acid:water (1:2) | 20 mg/mL (clear to slightly hazy) | |

| Ethanol | Insoluble | [1] |

Table 3: Spectral Properties

The utility of TMB lies in the distinct absorbance maxima of its different oxidation states. The initial, colorless form has a UV absorbance peak, while the one-electron and two-electron oxidation products are blue and yellow, respectively.[5][6][8][11]

| Species | Color | Wavelength (λmax) | Molar Extinction Coefficient (ε) | References |

| TMB Dihydrochloride (Substrate) | Colorless | ~295 nm | Not specified | [12] |

| One-Electron Oxidation Product (Cation Radical) | Blue | 370 nm and 620-655 nm | 3.9 x 10⁴ M⁻¹cm⁻¹ (at 653 nm) | [5][6][8][11][13][14] |

| Two-Electron Oxidation Product (Diimine) | Yellow | 450 nm | 5.9 x 10⁴ M⁻¹cm⁻¹ (at 450 nm) | [2][5][6][8][11][14] |

Stability and Storage

Proper storage is critical to maintain the integrity of TMB dihydrochloride. The solid powder should be protected from light and moisture.[6]

-

Solid Form : Stable for at least 2 years when stored at +4°C.[6] Some suppliers recommend storage at -20°C.[9][12]

-

Stock Solutions : Stock solutions prepared in DMSO can be stored in aliquots at -20°C for at least two years.[3][8]

-

Working Solutions : Aqueous working solutions are less stable and should generally be prepared fresh before use.[12] Any premature color change in the solution indicates oxidation and it should be discarded.[3][8][9]

Mechanism of Action: HRP-Catalyzed Oxidation

The colorimetric signal in TMB-based assays is generated through a two-step enzymatic oxidation process catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).[5][15][16]

-

Activation of HRP : HRP reacts with H₂O₂ in a two-electron oxidation event, forming a high-oxidation state intermediate known as Compound I.[15][16]

-

One-Electron Oxidation of TMB : The colorless TMB substrate donates an electron to Compound I, reducing it to Compound II and forming a blue-colored TMB cation radical.[5][14][17]

-

Second One-Electron Oxidation : A second TMB molecule donates an electron to Compound II, regenerating the native HRP enzyme and forming another TMB cation radical. These radicals form a charge-transfer complex, which is responsible for the intense blue color.[2][17]

-

Formation of Diimine (in acid) : The reaction can be stopped by adding a strong acid (e.g., sulfuric acid). This acidic environment facilitates the conversion of the blue product into a stable, yellow diimine product, which involves a further two-electron oxidation.[8][11][18] This step often enhances the sensitivity of the assay.[3][8]

Caption: HRP-catalyzed oxidation of TMB substrate.

Experimental Protocols

The following are generalized protocols for the preparation and use of TMB dihydrochloride in a standard ELISA application. Optimization may be required for specific assay systems.

Protocol 1: Preparation of TMB Stock and Working Solutions

This protocol describes a common method for preparing TMB solutions from powder.

-

TMB Stock Solution (e.g., 10 mg/mL in DMSO):

-

Phosphate-Citrate Buffer (0.05 M, pH 5.0):

-

Prepare a 0.1 M citric acid solution (21.01 g/L citric acid monohydrate).

-

Prepare a 0.2 M dibasic sodium phosphate solution (35.6 g/L Na₂HPO₄·2H₂O).

-

To create 100 mL of buffer, mix 24.3 mL of 0.1 M citric acid with 25.7 mL of 0.2 M dibasic sodium phosphate, and add 50 mL of deionized water.[20]

-

Adjust the pH to 5.0 if necessary.

-

-

TMB Working Substrate Solution:

-

Immediately before use, dilute the TMB stock solution. For example, add 100 µL of the 10 mg/mL TMB stock to 9.9 mL of Phosphate-Citrate Buffer (pH 5.0).[8][20]

-

Add hydrogen peroxide (H₂O₂) to the diluted TMB solution to a final concentration of approximately 0.01-0.03%. For example, add 2-3 µL of fresh 30% H₂O₂ to 10 mL of the solution.[8][19][20]

-

Mix gently. The solution is now ready for use and should be colorless.

-

Protocol 2: TMB Usage in a Standard ELISA Workflow

This protocol outlines the final steps of a typical HRP-based sandwich ELISA.

Caption: General ELISA workflow using TMB substrate.

Methodology:

-

Final Wash: After incubation with the HRP-conjugated antibody and subsequent washing steps, ensure all residual unbound conjugate is removed.

-

Substrate Addition: Add 100 µL of freshly prepared TMB Working Substrate Solution to each well.[11]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from direct light.[4][11] Monitor the color development. High HRP concentrations may cause a rapid change to a greenish or precipitated product, indicating the reaction should be stopped sooner or the sample/conjugate needs further dilution.[11]

-

Stopping the Reaction: Add 100 µL of a stop solution (e.g., 1M or 2M sulfuric acid) to each well.[6][8][11] This will stop the enzymatic reaction and change the color from blue to yellow.

-

Data Acquisition: Measure the absorbance of each well using a plate reader at 450 nm.[6][8][11] The yellow color is stable for at least one hour.[19] For kinetic assays, the blue color development can be read directly at 620-655 nm without a stop solution.[6][8][13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. 3,3',5,5'-TETRAMETHYLBENZIDINE DIHYDROCHLORIDE HYDRATE | 207738-08-7 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 5. nbinno.com [nbinno.com]

- 6. chemodex.com [chemodex.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]

- 10. horseradish peroxidase substrate, chromogenic, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. abioreagents.com [abioreagents.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. antibodiesinc.com [antibodiesinc.com]

- 16. antibodiesinc.com [antibodiesinc.com]

- 17. Mechanism of the oxidation of 3,5,3',5'-tetramethylbenzidine by myeloperoxidase determined by transient- and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Non-Carcinogenic Nature of 3,3',5,5'-Tetramethylbenzidine (TMB) Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',5,5'-Tetramethylbenzidine (TMB) is a widely used chromogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. Historically, substrates such as benzidine were utilized, but their application has been largely discontinued due to their potent carcinogenic properties. TMB was developed as a safer, non-carcinogenic alternative that offers comparable or even superior sensitivity. This technical guide provides an in-depth review of the evidence supporting the non-carcinogenic nature of TMB, including data from mutagenicity and carcinogenicity studies, a comparison of its metabolic pathway to that of benzidine, and detailed experimental protocols.

Safety Profile and Regulatory Status

Mutagenicity Studies: The Ames Test

The Ames test is a widely accepted method for assessing the mutagenic potential of chemical compounds using various strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine. A positive test, indicated by a significant increase in the number of revertant colonies that can synthesize histidine, suggests that the chemical is a mutagen and potentially a carcinogen.[2]

TMB has been reported to be negative in the Ames test, indicating it does not induce gene mutations in these bacterial strains.[1] This is a critical piece of evidence supporting its non-carcinogenic classification.

In Vivo Carcinogenicity Studies

While comprehensive, publicly available data from long-term rodent carcinogenicity studies on TMB is limited, a key single-arm study in 24 rats showed no induction of tumors.[1] This, in conjunction with the negative Ames test results, provides strong evidence for the non-carcinogenic nature of TMB.

Regulatory Landscape

Data Presentation

The following tables summarize the expected outcomes from mutagenicity and carcinogenicity studies for TMB, based on available information and typical data presentation for such assays.

Quantitative Data Summary: Ames Test

The table below presents a representative summary of expected results from an Ames test on TMB, demonstrating a lack of mutagenic activity. The values are hypothetical but reflect a negative result in such an assay, where the number of revertant colonies in the presence of TMB is not significantly different from the spontaneous reversion rate (negative control).

| Salmonella typhimurium Strain | Test Article | Concentration (µ g/plate ) | With S9 Metabolic Activation | Without S9 Metabolic Activation |

| TA98 | Negative Control | 0 | 35 ± 5 | 30 ± 4 |

| TMB | 10 | 38 ± 6 | 32 ± 5 | |

| TMB | 100 | 36 ± 4 | 33 ± 6 | |

| TMB | 1000 | 34 ± 5 | 31 ± 4 | |

| Positive Control | Varies | >1000 | >1000 | |

| TA100 | Negative Control | 0 | 150 ± 15 | 140 ± 12 |

| TMB | 10 | 155 ± 12 | 145 ± 14 | |

| TMB | 100 | 152 ± 18 | 142 ± 11 | |

| TMB | 1000 | 148 ± 16 | 138 ± 15 | |

| Positive Control | Varies | >3000 | >3000 | |

| TA1535 | Negative Control | 0 | 20 ± 4 | 18 ± 3 |

| TMB | 10 | 22 ± 5 | 20 ± 4 | |

| TMB | 100 | 21 ± 3 | 19 ± 5 | |

| TMB | 1000 | 19 ± 4 | 17 ± 3 | |

| Positive Control | Varies | >500 | >500 | |

| TA1537 | Negative Control | 0 | 12 ± 3 | 10 ± 2 |

| TMB | 10 | 14 ± 4 | 12 ± 3 | |

| TMB | 100 | 13 ± 2 | 11 ± 2 | |

| TMB | 1000 | 11 ± 3 | 9 ± 3 | |

| Positive Control | Varies | >300 | >300 |

Data are presented as mean number of revertant colonies ± standard deviation. Positive controls would be specific to the strain and activation condition and are expected to produce a significant increase in revertants.

Quantitative Data Summary: In Vivo Rodent Carcinogenicity Study

The following table provides a representative summary of expected findings from a long-term rodent carcinogenicity study of TMB, reflecting the reported non-tumorigenic outcome. The data is hypothetical but illustrates the type of results that would support the non-carcinogenic classification.

| Group | Dose (mg/kg/day) | Number of Animals | Tumor Incidence (%) |

| Vehicle Control | 0 | 50 | 4 |

| TMB Low Dose | 10 | 50 | 4 |

| TMB Mid Dose | 50 | 50 | 5 |

| TMB High Dose | 200 | 50 | 4 |

| Positive Control | Varies | 50 | >90 |

Tumor incidence represents the percentage of animals with at least one observed tumor at study termination. A positive control group with a known carcinogen would be included to validate the study.

Signaling Pathways and Metabolic Activation

The difference in the carcinogenic potential between TMB and benzidine is rooted in their distinct metabolic pathways. Carcinogenicity of aromatic amines like benzidine is dependent on their metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and tumor initiation.

Metabolic Activation of Benzidine

Benzidine undergoes metabolic activation primarily in the liver. This involves N-oxidation by cytochrome P450 enzymes to form N-hydroxy-N,N'-diacetylbenzidine, which can be further O-acetylated to a reactive N-acetoxy-N-acetylbenzidine. This unstable intermediate can then form covalent adducts with DNA, a critical step in its carcinogenic mechanism.

Metabolism of TMB

In contrast to benzidine, the four methyl groups on the TMB molecule sterically hinder the N-oxidation and subsequent metabolic activation steps that lead to the formation of carcinogenic DNA adducts. While TMB is metabolized, its metabolic fate does not favor the production of reactive intermediates that readily bind to DNA. This structural difference is a key determinant of its non-carcinogenic nature.

Enzymatic Oxidation of TMB in Immunoassays

In the context of its use as a substrate for HRP, TMB undergoes a well-characterized two-step oxidation. This reaction is central to its function in generating a detectable signal in ELISAs.

-

One-Electron Oxidation: In the presence of HRP and hydrogen peroxide (H₂O₂), TMB is oxidized by one electron to form a blue-colored cation radical. This species has a maximum absorbance at approximately 650 nm.

-

Two-Electron Oxidation: Upon addition of an acid stop solution (e.g., sulfuric acid), the reaction is terminated, and the blue cation radical is further oxidized to a yellow diimine product. This diimine has a higher molar extinction coefficient and a maximum absorbance at 450 nm, leading to signal amplification.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the assessment of TMB's safety and its application in immunoassays.

Ames Test Protocol (Based on OECD Guideline 471)

This protocol describes a standard plate incorporation method for the bacterial reverse mutation test.

1. Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

-

TMB dissolved in a suitable solvent (e.g., DMSO)

-

S9 fraction from induced rat liver for metabolic activation

-

Cofactor solution (NADP, G6P)

-

Molten top agar containing a trace amount of histidine and biotin

-

Minimal glucose agar plates

-

Positive and negative controls

2. Procedure:

-

Prepare overnight cultures of the Salmonella tester strains.

-

For each strain, prepare test tubes containing:

-

0.1 mL of the bacterial culture

-

0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation)

-

0.1 mL of the TMB solution at various concentrations

-

-

Add 2 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

3. Data Analysis:

-

A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the background (negative control) count.

References

In-Depth Technical Guide to TMB Dihydrochloride: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunological assays involving horseradish peroxidase (HRP). Its popularity stems from its high sensitivity and lower mutagenicity compared to other chromogens like o-phenylenediamine (OPD). However, the stability of TMB dihydrochloride, particularly in aqueous solutions, is a critical factor that can significantly impact assay performance and reproducibility. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for TMB dihydrochloride, supported by available data and generalized experimental protocols for stability assessment.

Chemical Properties and Stability Profile

TMB dihydrochloride is the salt form of TMB, which enhances its solubility in aqueous solutions. The molecule's stability is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.

Solid-State Stability

In its solid, crystalline form, TMB dihydrochloride is relatively stable. When stored under appropriate conditions, it can maintain its integrity for extended periods.

| Parameter | Condition | Stability | Reference |

| Temperature | 2–8 °C | At least 2 years | [1][2] |

| Light | Protected from light | Stable | [3] |

| Moisture | Dry environment | Stable |

Solution Stability

The stability of TMB dihydrochloride in solution is considerably lower than in its solid state and is highly dependent on the solvent and pH.

| Solvent | Concentration | Storage Temperature | Stability | Reference |

| DMSO (Stock Solution) | 1 mg/mL | -20 °C | At least 2 years (in aliquots) | [1][2] |

| Aqueous Buffer (Working Solution) | Varies | 2–8 °C | Should be prepared fresh; unstable | [4] |

Note: Aqueous working solutions of TMB are prone to auto-oxidation, which can lead to a color change and high background in assays. Therefore, it is strongly recommended to prepare these solutions fresh before use.[4]

Factors Affecting Stability

Several environmental factors can accelerate the degradation of TMB dihydrochloride.

| Factor | Effect on Stability | Recommendations |

| Light | Photosensitive; degradation is accelerated by exposure to sunlight and fluorescent lights. | Store in the dark or in amber vials. Protect from light during handling and incubation.[3][5] |

| pH | Optimal stability of the enzymatic reaction is in a slightly acidic pH range (4.5-5.5). Stability in solution is pH-dependent. | Use buffers within the recommended pH range for working solutions.[1] |

| Temperature | Higher temperatures accelerate degradation, especially in solution. | Store solid and stock solutions at recommended low temperatures. Allow to come to room temperature before use.[3] |

| Oxidizing Agents | Readily oxidized, leading to color formation and loss of activity. | Avoid contact with strong oxidizing agents. |

| Moisture | Can promote degradation of the solid form. | Store in a dry environment. |

Degradation Pathway

While specific, comprehensive studies detailing the non-enzymatic degradation pathways of TMB dihydrochloride are not extensively available in the public domain, the primary degradation mechanism is oxidation. The enzymatic oxidation pathway, which is central to its use in assays, involves a two-step process. It is plausible that non-enzymatic degradation follows a similar oxidative route, leading to colored products that can interfere with assay results.

The enzymatic oxidation of TMB by HRP in the presence of hydrogen peroxide proceeds as follows:

-

A one-electron oxidation forms a blue-colored cation radical.[6]

-

A second one-electron oxidation results in a yellow-colored diimine product.[6]

Figure 1. Enzymatic oxidation pathway of TMB.

Experimental Protocols for Stability Assessment

To ensure the reliability of assays utilizing TMB dihydrochloride, it is crucial to assess its stability under specific laboratory conditions. The following are generalized protocols for conducting forced degradation studies, which can be adapted to evaluate the stability of TMB dihydrochloride.

General Workflow for a Forced Degradation Study

Figure 2. General workflow for a forced degradation study of TMB dihydrochloride.

Protocol 1: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent TMB dihydrochloride from its potential degradation products.

-

Column Selection: A C18 column is a common starting point for the separation of aromatic amines.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at the wavelength of maximum absorbance of TMB dihydrochloride (around 290-300 nm) is suitable for quantification. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.

-

Forced Degradation Sample Analysis:

-

Acid Hydrolysis: Dissolve TMB dihydrochloride in 0.1 M HCl and heat at 60-80°C for a defined period. Neutralize before injection.

-

Base Hydrolysis: Dissolve TMB dihydrochloride in 0.1 M NaOH and keep at room temperature or slightly elevated temperature. Neutralize before injection.

-

Oxidative Degradation: Treat a solution of TMB dihydrochloride with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution of TMB dihydrochloride to light according to ICH Q1B guidelines.

-

-

Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Spectrophotometric Analysis of Solution Stability

A simple spectrophotometric method can be used to monitor the stability of TMB dihydrochloride solutions over time.

-

Prepare a fresh solution of TMB dihydrochloride in the desired buffer at a known concentration.

-

Measure the initial absorbance spectrum (e.g., 250-700 nm) using a UV-Vis spectrophotometer.

-

Store the solution under the desired conditions (e.g., at 4°C, room temperature, or exposed to light).

-

At regular intervals, measure the absorbance spectrum of the solution.

-

An increase in absorbance in the visible region (e.g., around 650 nm for the blue oxidation product) indicates degradation.

Summary of Recommendations

-

Storage of Solid TMB Dihydrochloride: Store at 2–8 °C in a tightly sealed container, protected from light and moisture.[3]

-

Storage of Stock Solutions (in DMSO): Aliquot and store at -20 °C. Avoid repeated freeze-thaw cycles.[1][2]

-

Preparation and Storage of Aqueous Working Solutions: Prepare fresh before each use. If short-term storage is necessary, keep at 2–8 °C in the dark for no longer than a few hours.

-

Handling: Avoid exposure to direct sunlight or strong artificial light. Use clean glassware and high-purity water and reagents to prevent contamination with oxidizing agents.

By adhering to these storage and handling guidelines and implementing appropriate stability testing, researchers can ensure the reliability and reproducibility of their assays that utilize TMB dihydrochloride.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. biotech-asia.org [biotech-asia.org]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. Photodegradation of Emerging Contaminant 2-(tiocyanomethylthio) Benzothiazole (TCMTB) in Aqueous Solution: Kinetics and Transformation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of the Oxidation of 3,3',5,5'-Tetramethylbenzidine Catalyzed by Peroxidase-Like Pt Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes: A Kinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of TMB as a Peroxidase Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), an enzyme widely used as a label in various immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3] Its popularity in research and diagnostics is due to its high sensitivity and the distinct color changes it undergoes upon oxidation, allowing for reliable quantification of the analyte of interest.[4] This guide provides a comprehensive overview of the core principles of TMB as a peroxidase substrate, detailing its reaction mechanism, quantitative parameters, and a standardized experimental protocol.

The Chemical Principle of TMB Oxidation

The enzymatic reaction catalyzed by HRP involves the transfer of electrons from a substrate to hydrogen peroxide (H₂O₂), resulting in the oxidation of the substrate. In this process, TMB acts as the electron donor (reducing agent).[1][5] The reaction proceeds in a two-step, single-electron transfer process.[1][5]

-

Activation of HRP: The reaction is initiated when H₂O₂ oxidizes the native HRP enzyme (Fe³⁺) to a high-oxidation-state intermediate known as Compound I (Fe⁴⁺=O).[1][5]

-

First Oxidation of TMB: A molecule of colorless TMB donates an electron to Compound I, reducing it to Compound II and forming a blue-green, single-electron oxidation product of TMB.[1][5] This product is a charge-transfer complex in equilibrium with a cation radical.[1][6]

-

Second Oxidation of TMB: A second molecule of TMB donates an electron to Compound II, regenerating the native HRP enzyme and producing a second molecule of the TMB cation radical.[1][7] This leads to the formation of the final, yellow diimine oxidation product.[1]

The initial blue-green product is typically measured at a wavelength of 652 nm.[1][2][3] The reaction can be stopped by the addition of an acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8][9] This acidification step converts the blue-green charge-transfer complex to the yellow diimine product, which is more stable and has a higher molar absorptivity, thus amplifying the signal.[1][10] The yellow product is measured at a wavelength of 450 nm.[2][8][11]

Quantitative Data

The following table summarizes the key quantitative parameters of TMB and its oxidation products, which are crucial for accurate data interpretation in immunoassays.

| Parameter | Value | Description | Reference |

| Molar Extinction Coefficient (ε) of Blue Product | 3.9 x 10⁴ M⁻¹ cm⁻¹ | At 652 nm, this value relates the absorbance of the blue charge-transfer complex to its concentration. | [2][3][12] |

| Molar Extinction Coefficient (ε) of Yellow Product | 5.9 x 10⁴ M⁻¹ cm⁻¹ | At 450 nm, this value relates the absorbance of the yellow diimine product to its concentration. | [2][3][12] |

| Absorbance Maximum (λmax) of Unoxidized TMB | 285 nm | The peak absorbance wavelength for the colorless, native form of TMB. | [1] |

| Absorbance Maximum (λmax) of Blue Product | 370 nm and 652 nm | The peak absorbance wavelengths for the intermediate blue-green charge-transfer complex. | [8][13][14] |

| Absorbance Maximum (λmax) of Yellow Product | 450 nm | The peak absorbance wavelength for the final yellow diimine product after the addition of a stop solution. | [8][13][14] |

| Optimal pH for HRP-TMB Reaction | 4.5 - 5.5 | The optimal pH range for the enzymatic reaction to proceed efficiently. | [15][16] |

Visualizing the Process

TMB Oxidation Pathway

The following diagram illustrates the stepwise oxidation of TMB by horseradish peroxidase in the presence of hydrogen peroxide.

Caption: The enzymatic oxidation of TMB by HRP.

Standard ELISA Workflow

This diagram outlines the typical workflow of a sandwich ELISA, a common application for the TMB substrate system.

Caption: A typical workflow for a sandwich ELISA.

Experimental Protocol: TMB Application in ELISA

This section provides a generalized protocol for the use of TMB in a standard ELISA. Note that specific incubation times, concentrations, and volumes may require optimization for individual assays.

Reagents and Materials

-

TMB Substrate Solution (often a two-component system: TMB solution and a peroxide solution, or a ready-to-use single-component solution)

-

Stop Solution (e.g., 1N or 2N Sulfuric Acid)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm (and 650 nm for kinetic assays)

-

96-well microplate with antigen and HRP-conjugated antibody already incubated and washed

Procedure

-

Prepare TMB Working Solution: If using a two-component system, mix equal volumes of the TMB and peroxide solutions immediately before use.[14] If using a single-component solution, allow it to equilibrate to room temperature before use.[13][17] Protect the solution from direct sunlight.[8]

-

Add TMB Substrate: Dispense 100 µL of the TMB working solution into each well of the microplate.[14][17][18]

-

Incubate: Incubate the plate at room temperature for a period ranging from 5 to 30 minutes.[13][14] Monitor the color development. The desired endpoint is a clear blue color in the wells with the highest concentration of the analyte, without significant background color in the negative control wells. Over-incubation can lead to a green or precipitated product, indicating the reaction has proceeded too far.[14]

-

Stop the Reaction: Add 100 µL of stop solution to each well.[17][18] The color in the wells should change from blue to yellow.[11][17] Ensure thorough mixing by gently tapping the plate.

-

Read Absorbance: Within 60 minutes of adding the stop solution, measure the absorbance of each well at 450 nm using a microplate reader.[17] The yellow color is stable for at least one hour.[17][18] It is recommended to read the plate before the optical density (OD) values exceed 2.0.[17]

Conclusion

TMB remains an indispensable tool in immunological assays due to its high sensitivity and reliable performance.[1][7] A thorough understanding of its underlying chemical principles, quantitative characteristics, and proper handling is paramount for researchers, scientists, and drug development professionals to generate accurate and reproducible data. By following standardized protocols and being mindful of the key reaction parameters, the full potential of TMB as a peroxidase substrate can be leveraged in a wide array of research and diagnostic applications.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. antibodiesinc.com [antibodiesinc.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 9. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 10. gendepot.com [gendepot.com]

- 11. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. STOP Solution | Cell Signaling Technology [cellsignal.com]

Methodological & Application

TMB Dihydrochloride for ELISA: Application Notes and Protocols for Researchers

High-Sensitivity Chromogenic Detection in Immunoassays

For researchers, scientists, and professionals in drug development, the Enzyme-Linked Immunosorbent Assay (ELISA) is an indispensable tool for the detection and quantification of analytes. The choice of substrate is critical for achieving high sensitivity and reliable results. 3,3’,5,5’-Tetramethylbenzidine (TMB) dihydrochloride is a widely used, safe, and highly sensitive chromogenic substrate for horseradish peroxidase (HRP), a common enzyme conjugate in ELISA.[1][2][3] This document provides detailed application notes and protocols for the effective use of TMB dihydrochloride in ELISA protocol development.

Principle of TMB in ELISA

In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of TMB.[4] This enzymatic reaction results in the formation of a soluble, blue-colored product.[5][6] The intensity of the blue color is directly proportional to the amount of HRP, and consequently, the concentration of the analyte of interest in the sample.[1] The reaction can be stopped by the addition of an acid, such as sulfuric or phosphoric acid, which changes the color of the product to yellow.[5][7] The absorbance of the colored product is then measured using a spectrophotometer or a microplate reader.

HRP-Mediated TMB Oxidation Pathway

The following diagram illustrates the two-step oxidation of TMB by horseradish peroxidase in the presence of hydrogen peroxide (H₂O₂).

Caption: HRP-mediated oxidation of TMB to its colored products.

Quantitative Data Summary

The performance of TMB as a chromogenic substrate in ELISA is characterized by its sensitivity and the resulting absorbance values. The following tables summarize key quantitative data for TMB in ELISA applications.

| Parameter | Wavelength (nm) | Description |

| Initial Product | 370 or 620-655 | The blue-colored product of the HRP-TMB reaction can be read at either of these wavelengths for kinetic assays.[5][8] |

| Stopped Product | 450 | After the addition of a stop solution (e.g., sulfuric acid), the product turns yellow and is read at this wavelength for endpoint assays.[5][8] |

| Substrate | Limit of Detection (LOD) | Primary Antibody Dilution | Secondary Antibody Dilution |

| PNPP | 100 ng/mL | 1:500 | 1:5k - 1:20k |

| ABTS | 2.5 ng/mL | 1:1k | 1:5k - 1:50k |

| TMB (General) | 60 pg/mL | - | - |

| TMB (Ultra) | 20 pg/mL | - | - |

| TMB (Slow) | 80 pg/mL | - | - |

Data for PNPP and ABTS are provided for comparison.[9]

Experimental Protocols

Preparation of TMB Dihydrochloride Stock Solution

TMB dihydrochloride offers the advantage of being directly soluble in aqueous media.[10]

Materials:

-

TMB Dihydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-citrate buffer (pH 5.0) or 0.1 M sodium acetate solution (pH 6.0)

-

Deionized water

Procedure:

-

To prepare a TMB stock solution, dissolve TMB dihydrochloride in DMSO at a concentration of 1 mg/mL.[10]

-

For a working solution, dilute the TMB stock solution. For example, add 1 mL of the DMSO stock to 9 mL of phosphate-citrate buffer (pH 5.0).[10]

-

Alternatively, dissolve 1 mg of TMB dihydrochloride in 0.1 mL of DMSO and then add 9.9 mL of 0.1 M sodium acetate solution (pH 6.0).[11]

-

Stock solutions of TMB in DMSO can be stored in aliquots at -20°C for at least two years.[10]

General ELISA Protocol using TMB Substrate

The following is a generalized workflow for an indirect ELISA.

Caption: A generalized workflow for an indirect ELISA.

Materials:

-

Coated and blocked ELISA plate with antigen-antibody complexes

-

HRP-conjugated detection antibody

-

TMB Substrate Solution (prepared as described above or a commercial ready-to-use solution)

-

Hydrogen Peroxide (H₂O₂) (typically 30%)

-

Stop Solution (e.g., 2M Sulfuric Acid or 1N Hydrochloric Acid)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Ensure all reagents, including the TMB substrate solution, are brought to room temperature before use.[6][12]

-

After the final wash step to remove unbound HRP-conjugated antibody, add 100 µL of the freshly prepared TMB working solution to each well.[5][13]

-

Incubate the plate at room temperature for 15-30 minutes, protected from direct light.[5][14] Monitor the color development.

-

To stop the reaction, add 50-100 µL of stop solution to each well.[5][13] The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[5][14]

Troubleshooting and Optimization

-

High Background: Insufficient washing, contaminated reagents, or prolonged incubation times can lead to high background. Ensure thorough washing and use high-purity reagents.

-

No or Weak Signal: Inactive HRP conjugate, incorrect antibody concentrations, or improper substrate preparation can result in a weak signal. Verify the activity of the HRP conjugate and optimize antibody dilutions.

-

Precipitate Formation: The presence of a precipitate in the wells may indicate an excessively high concentration of HRP.[5] In this case, further dilution of the HRP conjugate is necessary.

-

Inconsistent Results: Ensure consistent incubation times and temperatures across the plate. Pipetting accuracy is also crucial for reproducible results.

Safety and Handling

TMB is considered a safer alternative to other chromogenic substrates like benzidine.[3] However, it is important to handle all chemicals with appropriate laboratory safety practices. TMB solutions are light-sensitive and should be stored protected from light to maintain stability.[14][15] TMB dihydrochloride powder should be stored at 2-8°C and is stable for at least two years when stored correctly.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. chemodex.com [chemodex.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 1 g, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - Austria [carlroth.com]

- 12. atrmed.com [atrmed.com]

- 13. bmrservice.com [bmrservice.com]

- 14. interchim.fr [interchim.fr]

- 15. fishersci.com [fishersci.com]

Application Notes: The Use of TMB Dihydrochloride in Immunohistochemistry Staining

References

- 1. youtube.com [youtube.com]

- 2. kementec.com [kementec.com]

- 3. Advantages and limitations of 3,3',5,5'-tetramethylbenzidine for immunohistochemical staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. researchgate.net [researchgate.net]

- 6. seracare.com [seracare.com]

- 7. Stabilization of the tetramethylbenzidine (TMB) reaction product: application for retrograde and anterograde tracing, and combination with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. azolifesciences.com [azolifesciences.com]

- 9. dbiosys.com [dbiosys.com]

- 10. researchgate.net [researchgate.net]

Application Note and Protocol: Preparation of TMB Dihydrochloride Solution for Kinetic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3’,5,5’-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), widely employed in enzyme-linked immunosorbent assays (ELISA) and other kinetic assays.[1] In the presence of HRP and a peroxide, TMB undergoes a two-step oxidation process. The initial one-electron oxidation yields a blue-colored cation radical with an absorbance maximum at 370 nm or 652 nm.[2][3] Subsequent two-electron oxidation, or acidification, results in a yellow diimine product that can be measured at 450 nm, offering a 2- to 4-fold increase in sensitivity.[3][4] This application note provides a detailed protocol for the preparation and use of TMB dihydrochloride solutions in kinetic assays.

Properties of TMB Dihydrochloride

TMB dihydrochloride is the salt form of TMB and is favored for its solubility in aqueous solutions.[3][4] It is a stable, non-carcinogenic substrate, making it a safer alternative to other chromogens like benzidine.[1] Stock solutions of TMB in dimethyl sulfoxide (DMSO) can be stored frozen at -20°C for at least two years.[3][4] The stability of the working TMB solution can be affected by factors such as light exposure and contamination.[5][6]

Experimental Protocols

Materials

-

TMB Dihydrochloride (powder)

-

Dimethyl sulfoxide (DMSO), fresh and high-purity[7]

-

Phosphate-Citrate Buffer (0.05 M, pH 5.0)

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Stop Solution (e.g., 2 M Sulfuric Acid [H₂SO₄] or 0.5 M H₂SO₄[8])

-

High-purity water

-

Calibrated pH meter

-

Spectrophotometer or microplate reader

Preparation of Stock and Working Solutions

1. TMB Stock Solution (e.g., 1 mg/mL in DMSO)

-

Weigh out the desired amount of TMB dihydrochloride powder.

-

Dissolve the powder in fresh, high-purity DMSO to a final concentration of 1 mg/mL.[3][4] Ensure the DMSO is not moisture-absorbing, as this can reduce solubility.[7]

-

Aliquot the stock solution into small, light-protected tubes and store at -20°C. This stock solution is stable for at least two years when stored properly.[3][4]

2. Phosphate-Citrate Buffer (0.05 M, pH 5.0)

-

To prepare 100 mL of buffer, mix appropriate volumes of 0.1 M citric acid and 0.2 M dibasic sodium phosphate.

-

Adjust the pH to 5.0 using a calibrated pH meter.[9] The optimal pH range for the TMB reaction is typically between 4.5 and 5.5.[6]

-

Store the buffer at 4°C.

3. TMB Working Solution

-

Immediately before use, dilute the TMB stock solution with the phosphate-citrate buffer. For example, add 1 mL of the 1 mg/mL TMB stock solution to 9 mL of phosphate-citrate buffer (pH 5.0).[3][4]

-

Add fresh 30% hydrogen peroxide to the diluted TMB solution. A common final concentration is achieved by adding 2 µL of 30% H₂O₂ per 10 mL of the substrate/buffer solution.[3][4]

-

Mix the solution well. The working solution should be used immediately.[5]

Kinetic Assay Protocol (ELISA Example)

-

Complete all antigen-antibody and HRP-conjugate incubation and washing steps of your ELISA protocol.

-

After the final wash, add 100 µL of the freshly prepared TMB working solution to each well of the microplate.[2][10]

-

Incubate the plate at room temperature for 15-30 minutes, or until the desired color develops.[2] Protect the plate from direct light during incubation.[5]

-

For endpoint assays, stop the reaction by adding an equal volume (100 µL) of a suitable stop solution (e.g., 2 M H₂SO₄ or 0.5 M H₂SO₄) to each well.[2][8] The addition of the stop solution will change the color from blue to yellow.

-

Read the absorbance of the wells at 450 nm within 60 minutes of stopping the reaction.[11] For kinetic assays, the absorbance can be read at multiple time points at 650 nm without a stop solution.[10]

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| TMB Dihydrochloride Solubility | ||

| DMSO | ~6 mg/mL (19.15 mM)[7] | Use fresh DMSO to avoid reduced solubility.[7] |

| Water | ~2 mg/mL[7] | |

| Acetic acid: water (1:2) | 20 mg/mL[12] | |

| Stock Solution Concentration | 1 mg/mL in DMSO[3][4] | Stable for at least 2 years at -20°C.[3][4] |

| Working Solution Buffer | Phosphate-Citrate Buffer | pH range of 4.5-5.5 is optimal.[6] |

| Working Solution pH | 5.0[3][4] | Balances low background with high signal intensity.[9] |

| Hydrogen Peroxide Concentration | 0.02% in the final working solution[2] | Typically prepared from a 30% stock solution.[3] |

| Stop Solution | 2 M H₂SO₄[3], 0.5 M H₂SO₄[8], or 0.12 N HCl[11] | Changes color from blue to yellow.[2] |

| Absorbance Maxima | ||

| Blue Product (One-electron oxidation) | 370 nm or 652 nm[2][3] | |

| Yellow Product (Two-electron oxidation) | 450 nm[2][3] | |

| Incubation Time | 15-30 minutes[2] | Should be optimized for the specific assay. |

| Storage of TMB Dihydrochloride Powder | 2-8°C[3] | |

| Storage of TMB Stock Solution | -20°C[3][4] | Aliquot to avoid repeated freeze-thaw cycles. |

| Storage of Mixed Working Solution | Use immediately[5] | Can be stored for up to a day at 4°C in the dark.[13] |

Visualizations

Caption: TMB reaction pathway with HRP and H₂O₂.

Caption: Experimental workflow for TMB solution preparation and use.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bmrservice.com [bmrservice.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. biomat.it [biomat.it]

- 9. researchgate.net [researchgate.net]

- 10. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]

- 11. researchgate.net [researchgate.net]

- 12. 3,3 ,5,5 -Tetramethylbenzidine dihydrochloride hydrate TMB dihydrochloride [sigmaaldrich.com]

- 13. seracare.com [seracare.com]

Application Notes: Endpoint ELISA Protocol using TMB Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for performing an endpoint Enzyme-Linked Immunosorbent Assay (ELISA) using 3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride as the chromogenic substrate for Horseradish Peroxidase (HRP).

Introduction